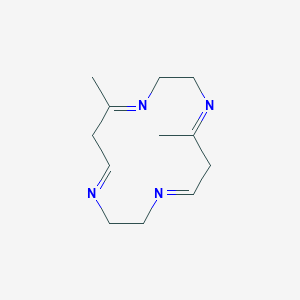
(1E,4E,7E,11E)-5,14-Dimethyl-1,4,8,11-tetraazacyclotetradeca-4,7,11,14-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,4E,7E,11E)-5,14-Dimethyl-1,4,8,11-tetraazacyclotetradeca-4,7,11,14-tetraene is a synthetic organic compound characterized by its unique structure containing multiple nitrogen atoms and conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E,7E,11E)-5,14-Dimethyl-1,4,8,11-tetraazacyclotetradeca-4,7,11,14-tetraene typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from linear precursors, cyclization reactions can form the macrocyclic structure.
Condensation Reactions: Combining smaller molecules to form the larger macrocyclic compound.
Catalytic Reactions: Utilizing catalysts to facilitate the formation of the desired product under specific conditions such as temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
(1E,4E,7E,11E)-5,14-Dimethyl-1,4,8,11-tetraazacyclotetradeca-4,7,11,14-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the double bonds or nitrogen atoms.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1E,4E,7E,11E)-5,14-Dimethyl-1,4,8,11-tetraazacyclotetradeca-4,7,11,14-tetraene can be used as a ligand in coordination chemistry, forming complexes with metal ions.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule, interacting with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as an antimicrobial or anticancer agent.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of (1E,4E,7E,11E)-5,14-Dimethyl-1,4,8,11-tetraazacyclotetradeca-4,7,11,14-tetraene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1E,4E,7E,11E)-1,4,8,11-Tetraazacyclotetradeca-4,7,11,14-tetraene: Lacks the methyl groups present in the target compound.
(1E,4E,7E,11E)-5,14-Dimethyl-1,4,8,11-tetraazacyclotetradeca-4,7,11,14-tetraene: Similar structure but with different substituents.
Uniqueness
The presence of the dimethyl groups in this compound may confer unique properties such as increased stability, altered reactivity, or enhanced biological activity compared to similar compounds.
Properties
CAS No. |
62133-97-5 |
|---|---|
Molecular Formula |
C12H20N4 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
5,14-dimethyl-1,4,8,11-tetrazacyclotetradeca-4,7,11,14-tetraene |
InChI |
InChI=1S/C12H20N4/c1-11-3-5-13-7-8-14-6-4-12(2)16-10-9-15-11/h5-6H,3-4,7-10H2,1-2H3 |
InChI Key |
YROLCHCHJMCYEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCN=C(CC=NCCN=CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















